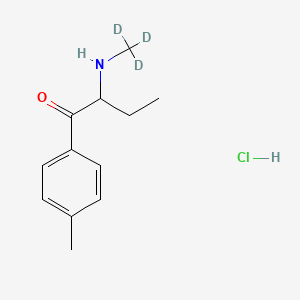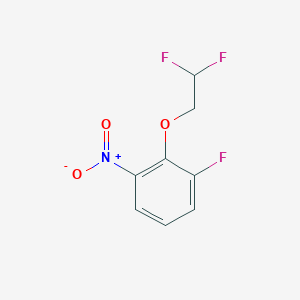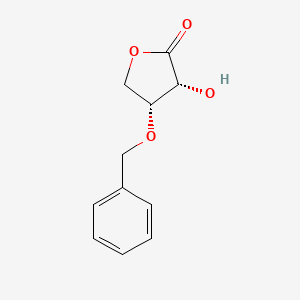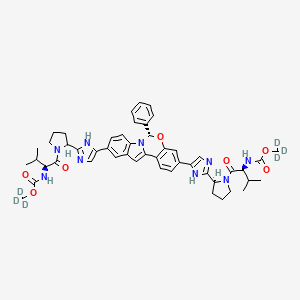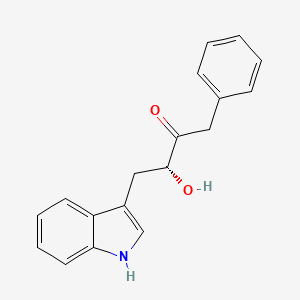
(3R)-3-hydroxy-4-(1H-indol-3-yl)-1-phenylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-hydroxy-4-(1H-indol-3-yl)-1-phenylbutan-2-one is an organic compound that features a unique structure combining an indole moiety with a phenylbutanone backbone. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxy-4-(1H-indol-3-yl)-1-phenylbutan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The indole moiety is then coupled with a suitable phenylbutanone precursor using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully chosen to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-hydroxy-4-(1H-indol-3-yl)-1-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The indole and phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
(3R)-3-hydroxy-4-(1H-indol-3-yl)-1-phenylbutan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3R)-3-hydroxy-4-(1H-indol-3-yl)-1-phenylbutan-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The hydroxyl group and phenylbutanone backbone may also contribute to its overall biological effects by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tirzepatide: An analog of the human GIP hormone with a similar indole structure.
Indole-3-acetic acid: A naturally occurring plant hormone with an indole moiety.
Serotonin: A neurotransmitter with an indole structure.
Uniqueness
(3R)-3-hydroxy-4-(1H-indol-3-yl)-1-phenylbutan-2-one is unique due to its specific combination of an indole moiety with a phenylbutanone backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H17NO2 |
|---|---|
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
(3R)-3-hydroxy-4-(1H-indol-3-yl)-1-phenylbutan-2-one |
InChI |
InChI=1S/C18H17NO2/c20-17(10-13-6-2-1-3-7-13)18(21)11-14-12-19-16-9-5-4-8-15(14)16/h1-9,12,18-19,21H,10-11H2/t18-/m1/s1 |
InChI-Schlüssel |
OLNJBNLERUYZTA-GOSISDBHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC(=O)[C@@H](CC2=CNC3=CC=CC=C32)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)C(CC2=CNC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


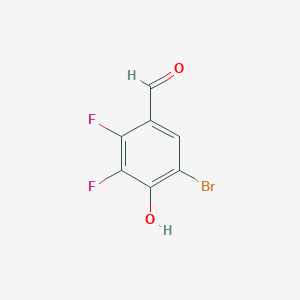

![(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13432582.png)
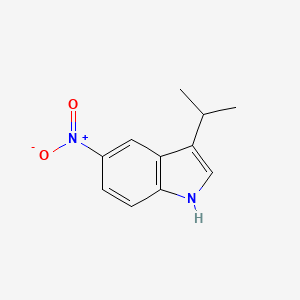

![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)
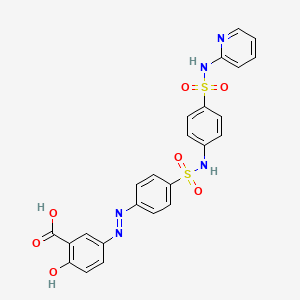
![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)
